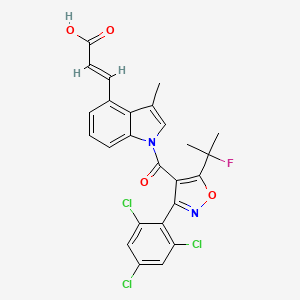
Safusidenib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Safusidenib is a novel, selective, and potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This compound has shown high blood-brain barrier permeability and has demonstrated promising results in pre-clinical and early clinical trials. This compound is primarily being investigated for its potential in treating gliomas, a type of brain cancer, particularly those with IDH1 mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of safusidenib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
- Formation of the isoxazole ring.
- Introduction of the fluoro and trichlorophenyl groups.
- Coupling with the indole derivative.
- Final steps to introduce the propenoic acid moiety.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Safusidenib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the isoxazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
Scientific Research Applications
Safusidenib has a wide range of scientific research applications, including:
Mechanism of Action
Safusidenib exerts its effects by selectively inhibiting the mutant isocitrate dehydrogenase 1 enzyme. This inhibition prevents the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the development and progression of various cancers. By blocking this pathway, this compound can reduce tumor growth and potentially improve patient outcomes .
Comparison with Similar Compounds
Similar Compounds
Ivosidenib: Another mIDH1 inhibitor used in the treatment of acute myeloid leukemia.
Enasidenib: An mIDH2 inhibitor used for similar indications as ivosidenib.
Uniqueness of Safusidenib
This compound is unique due to its high blood-brain barrier permeability, making it particularly effective for treating brain tumors such as gliomas. Its selectivity and potency as an mIDH1 inhibitor also contribute to its potential as a best-in-class therapy for IDH1-mutant gliomas .
Biological Activity
Safusidenib is an investigational small molecule inhibitor targeting mutated isocitrate dehydrogenase 1 (IDH1), primarily used in the treatment of IDH1-mutant gliomas. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and the underlying mechanisms of action based on recent studies.
This compound selectively inhibits mutant IDH1 enzymes, which play a crucial role in the conversion of isocitrate to alpha-ketoglutarate (α-KG). Mutations in IDH1 lead to the accumulation of 2-hydroxyglutarate (2-HG), an oncometabolite that disrupts cellular metabolism and promotes tumorigenesis. By inhibiting mutant IDH1, this compound reduces 2-HG levels, potentially reversing some of the metabolic alterations associated with glioma progression .
Pharmacokinetics and Pharmacodynamics
Recent studies have demonstrated that this compound exhibits favorable pharmacokinetic properties, including high blood-brain barrier penetration. In a perioperative study involving patients with IDH1-mutant glioma, the mean tumor concentration of this compound was recorded at 2654 ng/g, with a tumor-to-plasma ratio of 0.33. This indicates effective delivery to the tumor site .
Key Findings from Clinical Trials
A summary of key findings from various clinical trials assessing the biological activity of this compound is presented in Table 1:
Case Studies
In a recently published case study from an ongoing Phase I trial, patients treated with this compound showed promising results. The study reported objective response rates of 17.1% for contrast-enhancing tumors and 33.3% for non-enhancing tumors, indicating potential efficacy in a challenging patient population .
Clinical Efficacy and Safety
The safety profile of this compound has been generally well-tolerated across studies. Common adverse effects include fatigue, nausea, and transient liver enzyme elevations. Monitoring for these effects is crucial during treatment to ensure patient safety .
Future Directions
Ongoing clinical trials are set to further elucidate the biological activity of this compound in larger cohorts and different settings. The G203 Phase 2 trial aims to assess its efficacy as a monotherapy in patients with recurrent or progressive WHO Grade 2 or Grade 3 IDH1-mutant glioma . Additionally, translational research involving paired genomic and metabolomic analyses will provide deeper insights into the drug's mechanisms and potential biomarkers for response .
Properties
CAS No. |
1898206-17-1 |
|---|---|
Molecular Formula |
C25H18Cl3FN2O4 |
Molecular Weight |
535.8 g/mol |
IUPAC Name |
(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C25H18Cl3FN2O4/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28/h4-11H,1-3H3,(H,32,33)/b8-7+ |
InChI Key |
BOOMBLZEOHXPPX-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F |
Canonical SMILES |
CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















